2-Oxazolidinone, 4,4-dimethyl-5-methylene-3-(phenylmethyl)-
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Overview
Description
2-Oxazolidinone, 4,4-dimethyl-5-methylene-3-(phenylmethyl)- is a heterocyclic organic compound with a unique structure that includes an oxazolidinone ring substituted with dimethyl, methylene, and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4,4-dimethyl-5-methylene-3-(phenylmethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with a carbonyl compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 4,4-dimethyl-5-methylene-3-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives by adding hydrogen atoms to the molecule.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
2-Oxazolidinone, 4,4-dimethyl-5-methylene-3-(phenylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 4,4-dimethyl-5-methylene-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidinone, 4,4-dimethyl-5-methylene-: A similar compound with a simpler structure lacking the phenylmethyl group.
2-Oxazolidinone, 5,5-dimethyl-4-methylene-3-phenyl-: Another related compound with different substitution patterns on the oxazolidinone ring.
Uniqueness
2-Oxazolidinone, 4,4-dimethyl-5-methylene-3-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
181017-76-5 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-benzyl-4,4-dimethyl-5-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-10-13(2,3)14(12(15)16-10)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChI Key |
BZXFFYZFEOFJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)OC(=O)N1CC2=CC=CC=C2)C |
Origin of Product |
United States |
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